molecular formula C13H19NO2 B14834023 3-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide

3-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14834023
M. Wt: 221.29 g/mol
InChI Key: WKNJKHUZSGDNPW-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide is an organic compound known for its unique chemical structure and properties. It features a tert-butyl group, a hydroxy group, and a dimethylbenzamide moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-tert-butyl-4-hydroxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-tert-butyl-4-hydroxybenzaldehyde or 3-tert-butyl-4-hydroxybenzoic acid.

    Reduction: Formation of 3-tert-butyl-4-hydroxy-N,N-dimethylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

3-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the amide group can engage in various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-4-hydroxy-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-tert-butyl-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-8-9(6-7-11(10)15)12(16)14(4)5/h6-8,15H,1-5H3

InChI Key

WKNJKHUZSGDNPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)N(C)C)O

Origin of Product

United States

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